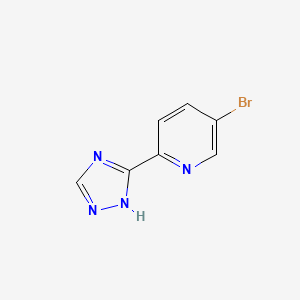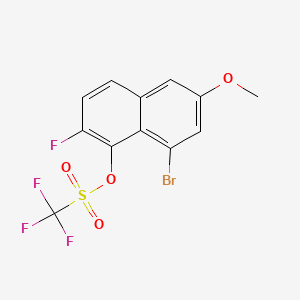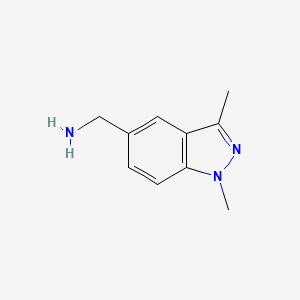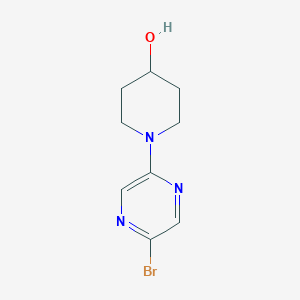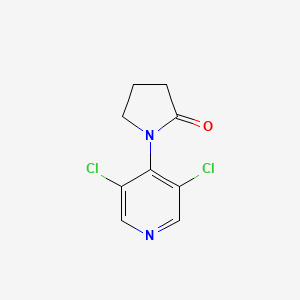
Isobutyryl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyryl-L-cysteine is a chiral derivative of the amino acid cysteine. It is widely used in various scientific fields due to its unique properties, particularly in chiral derivatization and enantioseparation processes. The compound is known for its ability to form stable complexes with various molecules, making it a valuable tool in analytical chemistry and biomedical research.
準備方法
Synthetic Routes and Reaction Conditions
Isobutyryl-L-cysteine can be synthesized through the reaction of L-cysteine with isobutyryl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or extraction methods. The general reaction scheme is as follows:
L-Cysteine+Isobutyryl Chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems. The process includes the continuous addition of reactants, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Isobutyryl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides and esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Major Products Formed
Oxidation: Disulfides of this compound.
Reduction: Regeneration of this compound from its disulfides.
Substitution: Various amides and esters depending on the reactants used.
科学的研究の応用
Isobutyryl-L-cysteine is extensively used in scientific research due to its chiral properties. Some of its applications include:
Chiral Derivatization: Used to separate enantiomers of amino acids and other chiral molecules in chromatography techniques.
Biomedical Research: Employed in the study of chiral interfaces and their interactions with biological molecules.
Analytical Chemistry: Utilized in the development of sensitive and selective analytical methods for detecting and quantifying various compounds.
作用機序
The mechanism of action of isobutyryl-L-cysteine involves its ability to form stable complexes with various molecules through its thiol and amino groups. These interactions can enhance the electron transfer processes and facilitate the discrimination between different enantiomers . The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it a valuable tool in enantioseparation and chiral recognition studies.
類似化合物との比較
Isobutyryl-L-cysteine can be compared with other cysteine derivatives such as N-acetyl-L-cysteine and N-isobutyryl-D-cysteine. While all these compounds share similar structural features, this compound is unique in its ability to form highly stable chiral complexes, making it particularly useful in chiral derivatization and enantioseparation processes . Other similar compounds include:
N-acetyl-L-cysteine: Known for its antioxidant properties and use in medical treatments.
N-isobutyryl-D-cysteine: Used in similar applications but with different enantiomeric properties.
This compound stands out due to its specific chiral interactions and stability, which are crucial for its applications in analytical and biomedical research.
特性
分子式 |
C7H13NO3S |
|---|---|
分子量 |
191.25 g/mol |
IUPAC名 |
2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChIキー |
BWBQXMAXLAHHTK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




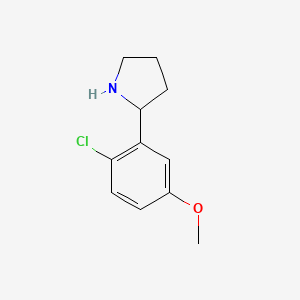

![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
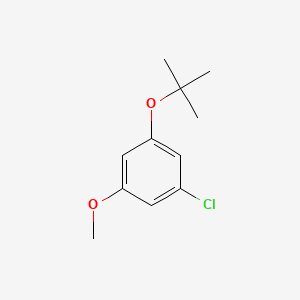
![tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate](/img/structure/B13689323.png)

